molecular formula C27H21BrN2O5 B12027042 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 767289-61-2

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12027042
CAS No.: 767289-61-2
M. Wt: 533.4 g/mol
InChI Key: ARCQCWONAFWBPS-MUFRIFMGSA-N
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Description

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C27H21BrN2O5. This compound is notable for its unique structure, which includes a bromine atom, a naphthyloxy group, and a methoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps The process begins with the preparation of the naphthyloxyacetyl intermediate, which is then reacted with a carbohydrazonoyl compound under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

767289-61-2

Molecular Formula

C27H21BrN2O5

Molecular Weight

533.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H21BrN2O5/c1-33-23-10-7-19(8-11-23)27(32)35-25-13-9-22(28)14-21(25)16-29-30-26(31)17-34-24-12-6-18-4-2-3-5-20(18)15-24/h2-16H,17H2,1H3,(H,30,31)/b29-16+

InChI Key

ARCQCWONAFWBPS-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=CC4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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